molecular formula C25H24N4O2S B11090114 N-(4-ethoxyphenyl)-2-{[4-(3-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(4-ethoxyphenyl)-2-{[4-(3-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B11090114
M. Wt: 444.6 g/mol
InChI Key: UYNDATLZZIFGKL-UHFFFAOYSA-N
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Description

  • N-(4-ethoxyphenyl)-2-{[4-(3-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide, also known by its chemical formula C₁₄H₁₄N₂O₂, is an organic compound.
  • It exists as a solid powder and is soluble in organic solvents such as ethanol and ether, but less soluble in water.
  • The compound’s synthesis involves specific synthetic routes from appropriate starting materials, which need optimization and validation in laboratory or industrial settings.
  • Safety precautions during handling and storage include avoiding skin and eye contact and ensuring proper ventilation .
  • Preparation Methods

    • Unfortunately, specific synthetic routes and reaction conditions for industrial production are not readily available in the public domain. custom synthesis in the lab typically involves optimizing reactions to achieve the desired compound.
    • Researchers may use various methods, such as condensation reactions, nucleophilic substitutions, or cyclizations, to synthesize N-(4-ethoxyphenyl)-2-{[4-(3-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide.
  • Chemical Reactions Analysis

    • The compound may undergo various reactions, including oxidation, reduction, and substitution.
    • Common reagents and conditions depend on the specific reaction type. For example:

        Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) may be used.

        Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce functional groups.

        Substitution: Nucleophilic substitution reactions with appropriate reagents (e.g., alkyl halides) may occur.

    • Major products formed during these reactions would depend on the specific reaction conditions and starting materials.
  • Scientific Research Applications

    • N-(4-ethoxyphenyl)-2-{[4-(3-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has potential applications in various fields:

        Chemistry: As a building block for designing new compounds.

        Biology: Investigating its interactions with biological molecules.

        Medicine: Studying its pharmacological properties.

        Industry: Developing novel materials or catalysts.

  • Mechanism of Action

    • The compound’s mechanism of action remains an area of active research.
    • It likely interacts with specific molecular targets or pathways, affecting cellular processes. Further studies are needed to elucidate these mechanisms.
  • Comparison with Similar Compounds

    • Unfortunately, I don’t have information on similar compounds at the moment. researchers can compare N-(4-ethoxyphenyl)-2-{[4-(3-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide with related structures to highlight its uniqueness.

    Remember that this compound’s detailed information may be proprietary or limited due to its specialized nature.

    Properties

    Molecular Formula

    C25H24N4O2S

    Molecular Weight

    444.6 g/mol

    IUPAC Name

    N-(4-ethoxyphenyl)-2-[[4-(3-methylphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

    InChI

    InChI=1S/C25H24N4O2S/c1-3-31-22-14-12-20(13-15-22)26-23(30)17-32-25-28-27-24(19-9-5-4-6-10-19)29(25)21-11-7-8-18(2)16-21/h4-16H,3,17H2,1-2H3,(H,26,30)

    InChI Key

    UYNDATLZZIFGKL-UHFFFAOYSA-N

    Canonical SMILES

    CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC(=C3)C)C4=CC=CC=C4

    Origin of Product

    United States

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